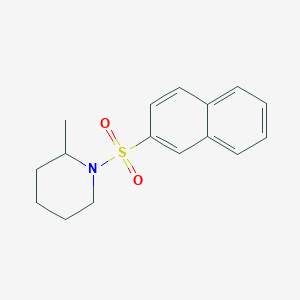![molecular formula C16H16N2O5 B255371 N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide, also known as HOCBD, is a compound with potential applications in scientific research. It is a hydrazone derivative of 3,4-dimethoxybenzohydrazide and has been synthesized using various methods.
Mecanismo De Acción
The precise mechanism of action of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of topoisomerase IIα. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the liver and brain. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, this compound has been reported to have neuroprotective effects and enhance memory and learning in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it suitable for use in various assays. However, the limitations of this compound include its low water solubility, which may limit its potential use in in vivo studies.
Direcciones Futuras
There are several future directions for the use of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide in scientific research. One potential application is in the development of novel anti-cancer drugs. This compound has shown promising anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential use in the treatment of inflammatory diseases. Additionally, this compound has potential applications in the development of novel antimicrobial agents. Further studies are needed to determine the mechanism of action of this compound against bacteria and fungi and its potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising anti-cancer, anti-inflammatory, and antimicrobial activities. This compound has several advantages for lab experiments, including its stability and solubility in organic solvents. However, further studies are needed to determine its efficacy in vivo and its potential use in the development of novel drugs for cancer, inflammatory diseases, and infectious diseases.
Métodos De Síntesis
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-methanol. The synthesis of this compound is a multi-step process that requires careful attention to detail and purification to obtain a pure compound.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have antimicrobial activities against various bacteria and fungi.
Propiedades
Fórmula molecular |
C16H16N2O5 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-10(7-15(14)23-2)16(21)18-17-9-11-3-5-12(19)8-13(11)20/h3-9,17,20H,1-2H3,(H,18,21)/b11-9+ |
Clave InChI |
CGYBBROHPKWKHY-PKNBQFBNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)NN/C=C/2\C=CC(=O)C=C2O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)


![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)


![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)

![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)